![molecular formula C21H15FN2O2 B277779 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B277779.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide, also known as BFA-1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BFA-1 belongs to the class of benzamide derivatives and has been shown to exhibit promising anticancer properties.
作用機序
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide exerts its anticancer effects by targeting the proteasome, a cellular organelle responsible for the degradation of proteins. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins in cancer cells. This accumulation of proteins triggers a cascade of events that ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has been shown to induce the accumulation of ubiquitinated proteins in cancer cells, indicating that it inhibits the proteasome activity. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has also been found to induce the phosphorylation of several proteins involved in the regulation of cell cycle and apoptosis. In addition, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has been shown to reduce the levels of several proteins involved in cancer cell survival and proliferation.
実験室実験の利点と制限
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach its target within the cell. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide is also highly selective for cancer cells, making it a useful tool for studying cancer biology. However, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has some limitations as well. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated.
将来の方向性
There are several future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide. One area of interest is the development of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide analogs with improved potency and selectivity. Another area of interest is the evaluation of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide and to identify potential biomarkers for patient selection.
合成法
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide involves several steps, including the condensation of 2-amino-5-methylbenzoic acid with 2-nitrophenylacetic acid to form a benzoxazole intermediate. The intermediate is then reduced and coupled with 3-fluorobenzoyl chloride to yield the final product. The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has been optimized to ensure high yield and purity.
科学的研究の応用
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has been extensively studied for its potential anticancer properties. It has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide has been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
分子式 |
C21H15FN2O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C21H15FN2O2/c1-13-9-10-15(21-24-17-7-2-3-8-19(17)26-21)12-18(13)23-20(25)14-5-4-6-16(22)11-14/h2-12H,1H3,(H,23,25) |
InChIキー |
WIWXEGUSYPNEIC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)F |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



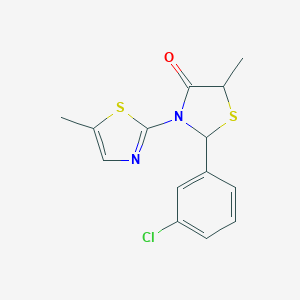

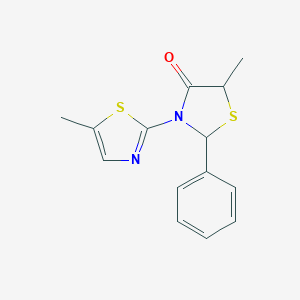
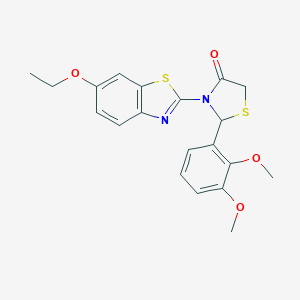

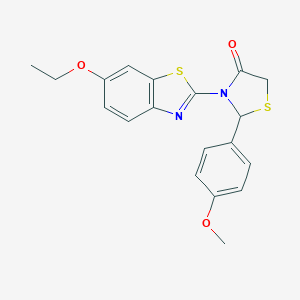

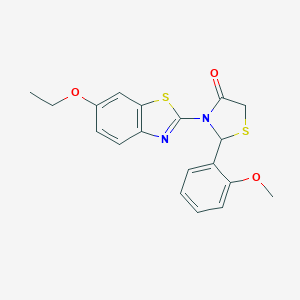


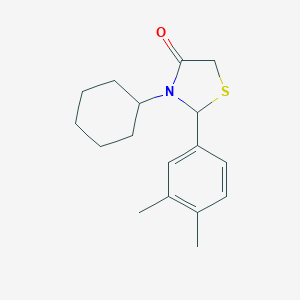
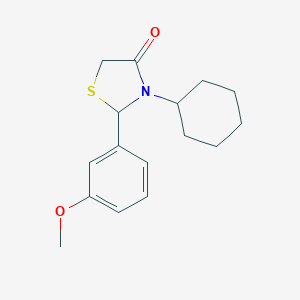
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)